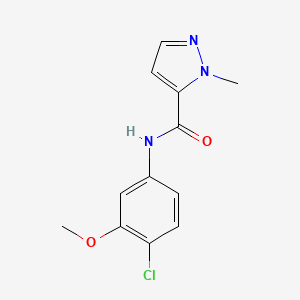
N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of oxazole derivatives.
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide is not fully understood. However, it has been suggested that it may act through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. It has also been suggested that it may act through the induction of apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the deposition of amyloid beta, a protein associated with Alzheimer's disease, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide in lab experiments include its high purity, good yield, and potential applications in various fields of scientific research. However, its limitations include its high cost, potential toxicity, and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide. These include further studies to understand its mechanism of action, potential side effects, and optimal dosage for therapeutic use. It also includes the development of new derivatives with improved properties and potential applications in various fields of scientific research. Additionally, it includes the exploration of its potential use in the development of new materials and sensors.
Synthesemethoden
The synthesis of N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide can be achieved through various methods. One of the most commonly used methods is the reaction of 4-chloro-3-methoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with phosphoryl chloride and then amidation with methylamine. This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, it has been studied for its potential use in the development of new materials and sensors.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-5-11(18-15-7)12(16)14-8-3-4-9(13)10(6-8)17-2/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQGHDXBKSIPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)

![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)


![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)

![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)

![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)
![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![(3S,5S)-1-[(3-chloro-4-methylphenyl)methyl]-5-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B7679970.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)